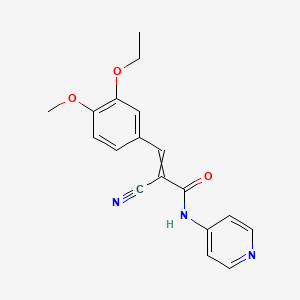

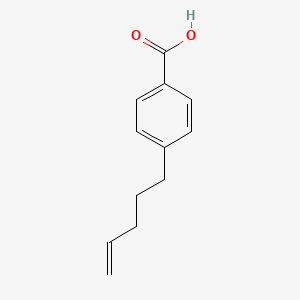

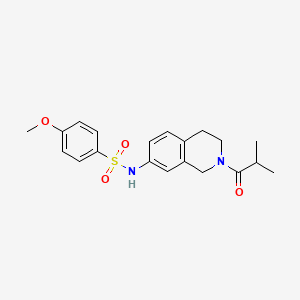

N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Oxazolidinones, such as the one described, have been extensively studied for their antimicrobial properties. They are known for their unique mechanism of inhibiting bacterial protein synthesis, which makes them effective against a wide range of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis. Studies have shown that oxazolidinone analogs demonstrate significant in vitro antibacterial activities without rapid resistance development, indicating their potential as novel antibacterial agents (Zurenko et al., 1996).

Synthetic Methodology

The compound also finds application in synthetic chemistry, particularly in the preparation of N-acyliminium ions from oxazolidin-2-ones, which can react with various nucleophiles. This provides a pathway to synthesize highly functionalized molecules, including those with potential biological activity. For example, allylation of exocyclic N-Acyliminium ions generated from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones has been explored for the synthesis of homoallylamines, revealing unusual stereochemical outcomes influenced by complexation with Lewis acids (Marcantoni et al., 2002).

Biochemical Inhibition

In the realm of biochemical research, oxazolidinones have been investigated for their ability to inhibit monoamine oxidase (MAO), a key enzyme involved in the catabolism of monoamine neurotransmitters. The enzyme-activated irreversible inhibition of type-B monoamine oxidase by oxazolidinone compounds, through a unique mechanism involving initial non-covalent interaction followed by a time-dependent process, highlights the potential therapeutic applications of these compounds in treating disorders related to neurotransmitter imbalance (Tipton et al., 1983).

Mecanismo De Acción

The mechanism of action of this compound is not specified in the sources I found.

Propiedades

IUPAC Name |

N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O6S/c1-29-17-7-9-18(10-8-17)31(27,28)24-13-14-30-19(24)15-23-21(26)20(25)22-12-11-16-5-3-2-4-6-16/h2-10,19H,11-15H2,1H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMMEOQWXCNGCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

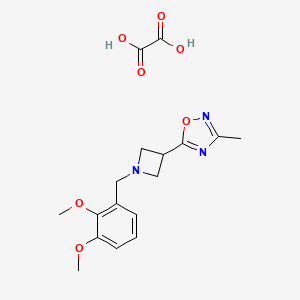

![4-benzyl-N-(sec-butyl)-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2720357.png)

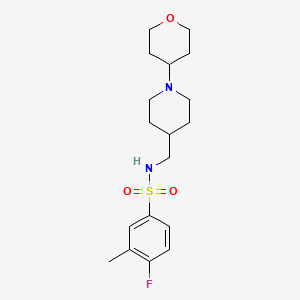

![4-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B2720371.png)

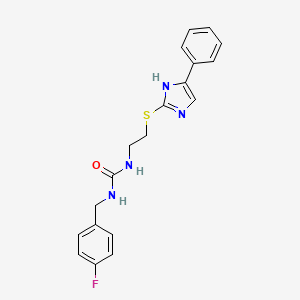

![N-(3,5-dimethoxyphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2720372.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2720374.png)